![molecular formula C19H22N2O3 B5125933 4-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}benzoic acid](/img/structure/B5125933.png)
4-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}benzoic acid, also known as MPB, is a chemical compound that is commonly used in scientific research. MPB is a derivative of a class of compounds known as benzamides, which have been shown to have a variety of biological activities. MPB has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Wirkmechanismus
The exact mechanism of action of 4-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}benzoic acid is not fully understood, but it is thought to involve its ability to inhibit HDAC activity. HDAC inhibition leads to the accumulation of acetylated histones, which can alter gene expression patterns and lead to changes in cell behavior. 4-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}benzoic acid has also been shown to have anti-inflammatory effects, which may be related to its ability to inhibit HDAC activity.
Biochemical and Physiological Effects:
In addition to its effects on HDAC activity, 4-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}benzoic acid has been shown to have a variety of other biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). 4-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}benzoic acid has also been shown to have neuroprotective effects, and may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}benzoic acid is its selectivity for HDAC1 and HDAC3, which may reduce the risk of off-target effects. 4-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}benzoic acid is also relatively easy to synthesize and purify, which makes it a convenient compound for laboratory experiments. One limitation of 4-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}benzoic acid is its relatively low potency compared to other HDAC inhibitors, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are many potential future directions for research on 4-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}benzoic acid. One area of interest is the development of more potent analogs of 4-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}benzoic acid that could be used as anticancer agents. Another area of research is the investigation of the neuroprotective effects of 4-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}benzoic acid, and its potential applications in the treatment of neurological disorders. Finally, the development of new methods for the synthesis and purification of 4-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}benzoic acid could lead to improvements in its effectiveness and reduce the cost of production.
Synthesemethoden
4-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}benzoic acid can be synthesized using a variety of methods. One common method involves the reaction of 4-aminobenzoic acid with 3-methoxyphenylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using standard techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
4-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}benzoic acid has been extensively studied for its potential therapeutic applications. One area of research has focused on its ability to inhibit the activity of a class of enzymes known as histone deacetylases (HDACs). HDACs are involved in the regulation of gene expression, and their dysregulation has been implicated in various diseases, including cancer. 4-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}benzoic acid has been shown to selectively inhibit the activity of HDAC1 and HDAC3, which has led to its investigation as a potential anticancer agent.
Eigenschaften
IUPAC Name |
4-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-24-18-4-2-3-17(13-18)21-11-9-20(10-12-21)14-15-5-7-16(8-6-15)19(22)23/h2-8,13H,9-12,14H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCHWEQFXXMQFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CC3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[4-(3-Methoxyphenyl)piperazin-1-yl]methyl]benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-bromo-3-[2-(3-ethoxyphenoxy)ethoxy]benzene](/img/structure/B5125852.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5125866.png)
![5-chloro-N-(4-{[methyl(phenyl)amino]sulfonyl}phenyl)-2-(propylthio)-4-pyrimidinecarboxamide](/img/structure/B5125876.png)
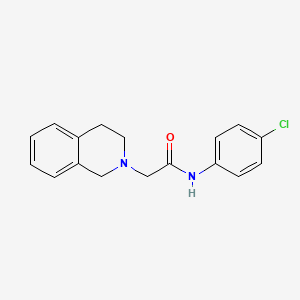
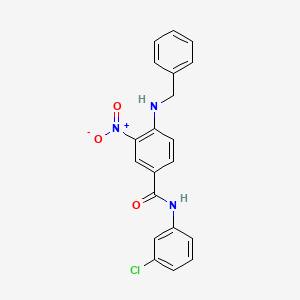
![ethyl [(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)thio]acetate](/img/structure/B5125907.png)
![1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N-(2-methylphenyl)-4-piperidinecarboxamide](/img/structure/B5125915.png)
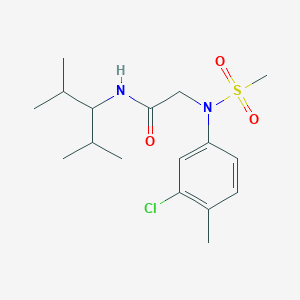
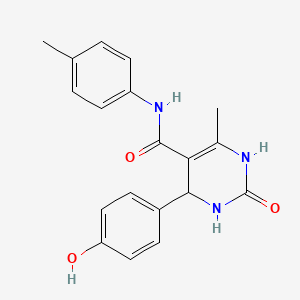
![4-({3-methyl-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-oxo-4,5-dihydro-1H-pyrazol-4-yl}diazenyl)benzoic acid](/img/structure/B5125954.png)
![3-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5125957.png)
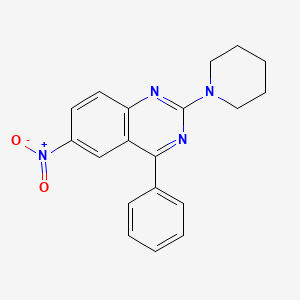
![2-(3,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)benzyl]ethanamine](/img/structure/B5125965.png)
![N-(2-bromo-4-nitrophenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B5125966.png)